molecular formula C17H19N3O2S B2698430 2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide CAS No. 946237-76-9

2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide

Cat. No. B2698430
CAS RN: 946237-76-9
M. Wt: 329.42
InChI Key: OCABNERGTDYQIX-UHFFFAOYSA-N
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Description

2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis of New Heterocycles

This compound has been involved in the synthesis of new heterocyclic compounds incorporating the thiazolo[3,2-a]pyrimidine moiety. Such synthetic efforts aim to explore the compound's utility as a building block for generating diverse molecular architectures with potential biological activities. For instance, Janardhan et al. (2014) described the use of doubly electrophilic building blocks for forming ring-annulated thiazolo[3,2-a]pyrimidinone products, highlighting the compound's role in constructing complex molecular frameworks (Janardhan et al., 2014).

Antimicrobial and Anti-inflammatory Applications

Research has demonstrated the antimicrobial and anti-inflammatory potentials of compounds derived from the thiazolo[3,2-a]pyrimidine framework. Bondock et al. (2008) and Tozkoparan et al. (1999) have synthesized compounds related to this chemical structure, showing moderate anti-inflammatory activity and evaluating their antimicrobial properties, respectively. These studies indicate the compound's relevance in developing new therapeutic agents with antimicrobial and anti-inflammatory activities (Bondock et al., 2008), (Tozkoparan et al., 1999).

Anticancer Research

The compound's framework has also been explored for potential anticancer applications. Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring in related compounds, testing their anticancer activity against a panel of cancer cell lines. This research underscores the compound's utility in the search for new anticancer agents, with some derivatives showing appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).

properties

IUPAC Name

2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-9-18-17-20(16(11)22)14(10-23-17)8-15(21)19-12(2)13-6-4-3-5-7-13/h3-7,9,12,14H,8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCABNERGTDYQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide

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